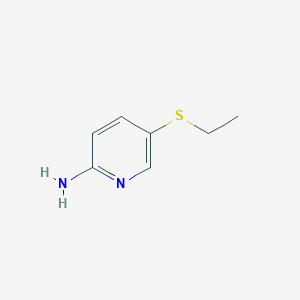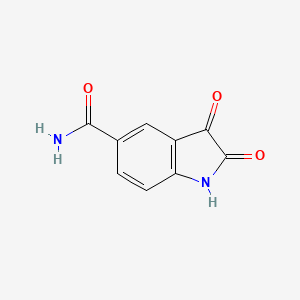
5-Methyl-4-hexenal
Übersicht
Beschreibung
5-Methyl-4-hexenal is an organic compound with the molecular formula C7H12O . It is a colorless liquid with a spicy, herbal, and fruity aroma .
Synthesis Analysis
The synthesis of 5-Methyl-4-hexenal can be achieved through the oxidation of 5-Methyl-4-hexenol . Initially, 5-Methyl-4-hexenol is synthesized through a reaction, and then it undergoes an oxidation process to produce 5-Methyl-4-hexenal .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-hexenal consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 112.170 Da, and the monoisotopic mass is 112.088814 Da .Physical And Chemical Properties Analysis
5-Methyl-4-hexenal has a density of 0.8±0.1 g/cm3, a boiling point of 150.4±9.0 °C at 760 mmHg, and a vapor pressure of 3.8±0.3 mmHg at 25°C . It has a flash point of 34.3±7.8 °C and an index of refraction of 1.426 . The molecule has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Role in Insect Biology
5-Methyl-2-phenyl-2-hexenal has been identified in the scent gland secretion of male cave crickets, Troglophilus cavicola and T. neglectus. This discovery marked the first proof of a male-specific exocrine compound in grasshoppers. While a pheromonal function was not established, its potential biological role is a subject of interest (Raspotnig et al., 1998).
2. Food Safety Applications
In the context of food safety, hexanal, E-2-hexenal, and hexyl acetate, which are related to 5-Methyl-4-hexenal, have been studied for their potential to improve the safety of fresh-sliced apples. These compounds demonstrated significant inhibitory effects against pathogen microorganisms frequently isolated from raw materials, such as Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes (Lanciotti et al., 2003).
3. Chemical Synthesis and Modification
The synthesis and characterization of 2-isopropyl-5-methyl-2-hexenal, a derivative of 5-Methyl-4-hexenal, were explored, highlighting the effects of catalysts and reaction conditions on the yield. This research is crucial in understanding the efficient production and potential modifications of 5-Methyl-4-hexenal derivatives (Xiao-jun, 2010).
4. Potential Health Implications
Research has identified 4-oxo-2-hexenal, a compound related to 5-Methyl-4-hexenal, as a mutagen formed by omega-3 fat peroxidation. This compound has shown mutagenic activity and the ability to form DNA adducts in various organs of mice, indicating potential health implications related to exposure to such substances (Kasai et al., 2005).
5. Flavoring Agent Studies
5-Methyl-2-phenyl-2-hexenal, similar to 5-Methyl-4-hexenal, has been used as a flavoring agent, and its toxicity was evaluated in a 90-day study with F344 rats. The study provided insights into the safety profile of such compounds when used in food and flavoring applications (Nakamura et al., 2021).
Safety and Hazards
5-Methyl-4-hexenal is generally considered safe, but protective measures should be taken when using it . It is a flammable liquid, and care should be taken to avoid fire sources and the accumulation of static electricity . Direct contact can cause skin and eye irritation, so it should be avoided . Appropriate safety operation methods should be followed, such as wearing suitable protective equipment and providing good ventilation conditions .
Eigenschaften
IUPAC Name |
5-methylhex-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDVQHPEUMVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446298 | |
| Record name | 5-methyl-4-hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764-32-9 | |
| Record name | 5-methyl-4-hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



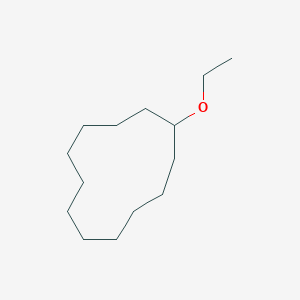

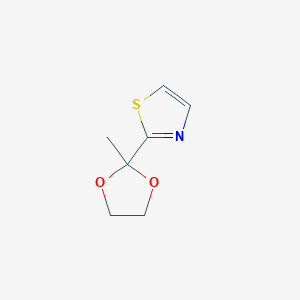


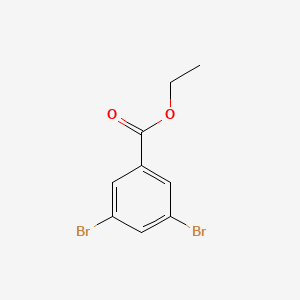
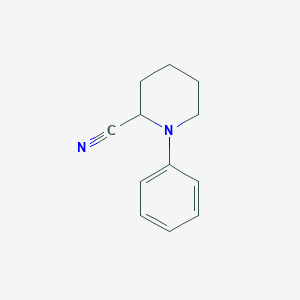

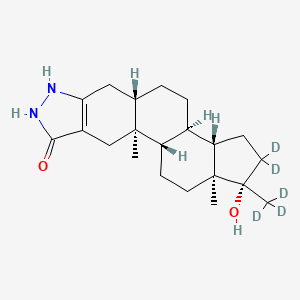
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

